molecular formula C17H20N2O3S B5864932 2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B5864932
M. Wt: 332.4 g/mol
InChI Key: VKRCQKRYHVOUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a benzenesulfonamide derivative characterized by a central acetamide group linking two aromatic moieties: a 4-methylphenyl group and a 2-(4-sulfamoylphenyl)ethyl group. This compound shares structural homology with sulfonamide-based therapeutics, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-2-4-15(5-3-13)12-17(20)19-11-10-14-6-8-16(9-7-14)23(18,21)22/h2-9H,10-12H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRCQKRYHVOUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with 4-sulfamoylphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the 4-methylphenyl moiety can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-carboxyphenyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

    Reduction: Formation of 2-(4-methylphenyl)-N-[2-(4-aminophenyl)ethyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are derivatives of N-[2-(4-sulfamoylphenyl)ethyl]acetamide , differing in the substituent attached to the acetamide nitrogen. Key comparisons include:

Compound Name Substituent on Acetamide Nitrogen Key Features Reference
2-(4-Methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (Target) 4-Methylphenyl Moderate lipophilicity; potential CNS penetration due to methyl group
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazol-2-ylamino Enhanced π-π stacking; possible kinase inhibition
2-(Adamant-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Adamantane Bulky hydrophobic group; improved metabolic stability
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide Quinolin-3-ylamino Aromatic heterocycle; potential antimalarial/anticancer activity
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide Thiazolidinone Electrophilic thioxo group; possible carbonic anhydrase inhibition

Key Observations :

  • Lipophilicity: The 4-methylphenyl group in the target compound increases logP compared to polar substituents like thiazolidinone (e.g., compound 5 in ).
  • Bioactivity: Thiazole/quinoline-containing analogues (e.g., ) are often associated with antimicrobial activity, whereas adamantane derivatives () may enhance blood-brain barrier penetration.
  • Synthetic Complexity : Rhodanine-linked derivatives (e.g., 7a–u in ) require multistep synthesis due to their fused heterocycles, unlike the target compound’s simpler structure.
Physicochemical Properties

Melting points (MP) and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility (Predicted) Reference
Target Compound Not reported Low (high logP ~3.5)
2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide 270–272 Poor (crystalline solid)
2-(Isoquinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide 180.7 Moderate (polar amino group)

Key Observations :

  • Thioxothiazolidinone derivatives () exhibit high melting points (>260°C) due to strong hydrogen bonding and planar rigidity.
  • The target compound’s solubility profile may limit bioavailability, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.